molecular formula C23H19ClN4O2S2 B11380195 2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide

2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11380195
M. Wt: 483.0 g/mol
InChI Key: WHXDUFXEKQVUPS-UHFFFAOYSA-N
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Description

2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a chloro-substituted pyridine derivative under suitable conditions to introduce the pyridine moiety. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.

    Pyridine carboxamides: These compounds have a similar pyridine ring and carboxamide group, making them structurally related.

Uniqueness

What sets 2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H19ClN4O2S2

Molecular Weight

483.0 g/mol

IUPAC Name

2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C23H19ClN4O2S2/c1-13-10-14(2)25-22(20(13)21(30)26-16-7-5-6-15(24)11-16)31-12-19(29)28-23-27-17-8-3-4-9-18(17)32-23/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29)

InChI Key

WHXDUFXEKQVUPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC(=CC=C2)Cl)SCC(=O)NC3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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